molecular formula C28H23N3O6 B12036659 1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate CAS No. 767335-77-3

1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate

Cat. No.: B12036659
CAS No.: 767335-77-3
M. Wt: 497.5 g/mol
InChI Key: JBOYHGVGQZRRSW-STBIYBPSSA-N
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Description

1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylamino group, and a dimethoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate typically involves multiple steps. One common method includes the condensation of 2-naphthylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. This is followed by the reaction with phenylhydrazine to form the hydrazone derivative. The final step involves the acylation of the hydrazone with oxalyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-(2-Oxo-2-(3-toluidino)acetyl)hydrazono)methyl)naphthalen-2-yl benzoate
  • 2-ethoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl benzoate

Uniqueness

1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

CAS No.

767335-77-3

Molecular Formula

C28H23N3O6

Molecular Weight

497.5 g/mol

IUPAC Name

[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H23N3O6/c1-35-24-15-13-19(16-25(24)36-2)28(34)37-23-14-12-18-8-6-7-11-21(18)22(23)17-29-31-27(33)26(32)30-20-9-4-3-5-10-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

JBOYHGVGQZRRSW-STBIYBPSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

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